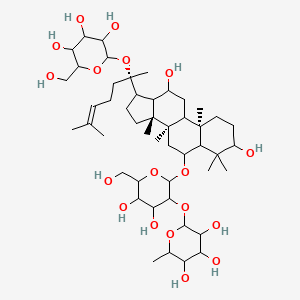

Ginsenoside B2; Panaxoside Re; Sanchinoside Re

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ginsenoside Rd is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the protopanaxadiol (PPD) group of ginsenosides, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through the biotransformation of ginsenoside Rb1. This process involves the use of specific microorganisms or enzymes to convert Rb1 into Rd. For instance, the fungus Aspergillus versicolor has been shown to efficiently transform ginsenoside Rb1 to Rd by secreting β-glucosidase during the spore production phase .

Industrial Production Methods: Industrial production of ginsenoside Rd often involves microbial and enzymatic methods due to their environmental compatibility and specificity. These methods include the use of β-glucosidase enzymes to hydrolyze ginsenoside Rb1 into Rd under optimized conditions such as pH 7.0 and a temperature of 37°C .

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Rd undergoes various chemical reactions, including deglycosylation, hydroxylation, and hydrogenation. These reactions are typically catalyzed by enzymes or microorganisms.

Common Reagents and Conditions:

Deglycosylation: This reaction involves the removal of sugar moieties from the ginsenoside molecule. It is commonly catalyzed by β-glucosidase enzymes.

Hydroxylation: This reaction introduces hydroxyl groups into the ginsenoside structure, often catalyzed by specific enzymes.

Hydrogenation: This reaction involves the addition of hydrogen atoms to the ginsenoside molecule, typically under mild conditions.

Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside F2 and ginsenoside CK .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a precursor for the synthesis of other rare ginsenosides.

Biology: Ginsenoside Rd exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.

Medicine: It has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and certain types of cancer

Mecanismo De Acción

Ginsenoside Rd is structurally similar to other protopanaxadiol-type ginsenosides such as ginsenoside Rb1, Rb2, and Rc. it lacks one outer glycoside moiety at the C-20 position, which contributes to its unique pharmacological properties . Compared to these similar compounds, ginsenoside Rd exhibits stronger neuroprotective and anti-inflammatory effects .

Comparación Con Compuestos Similares

- Ginsenoside Rb1

- Ginsenoside Rb2

- Ginsenoside Rc

- Ginsenoside F2

- Ginsenoside CK

Ginsenoside Rd continues to be a subject of extensive research due to its diverse pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

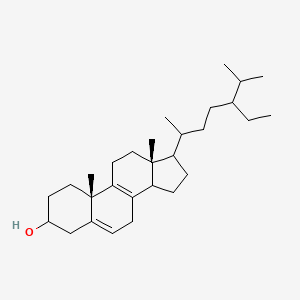

Propiedades

Fórmula molecular |

C48H82O18 |

|---|---|

Peso molecular |

947.2 g/mol |

Nombre IUPAC |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,45-,46-,47-,48+/m1/s1 |

Clave InChI |

PWAOOJDMFUQOKB-BMMOMGDQSA-N |

SMILES isomérico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)

![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)

![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)